molecular formula C8H6BrFO3 B2478613 2-Bromo-6-fluorophenoxyacetic acid CAS No. 1782905-40-1

2-Bromo-6-fluorophenoxyacetic acid

Cat. No.: B2478613
CAS No.: 1782905-40-1
M. Wt: 249.035
InChI Key: ZSWFWYLIUGUFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorophenoxyacetic acid consists of a phenyl ring substituted with bromo and fluoro groups, and an acetic acid group attached through an oxygen atom.

Scientific Research Applications

1. Use in HPLC Analysis

2-Bromo-6-fluorophenoxyacetic acid is utilized as a fluorescent labeling reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of biologically active carboxylic acids. This includes the analysis of fatty acids and bile acids in pharmaceutical formulations, where it reacts to form fluorescent esters that are separable and detectable through HPLC (Gatti et al., 1992).

2. Analysis of Pharmaceutical Formulations

It is applied in the fluorogenic labeling for HPLC analyses of various acids in pharmaceuticals. The derivatization process is carried out in different mediums based on the compound, and the labeled acids are then chromatographed and detected fluorimetrically. This method enhances the sensitivity and selectivity of pharmaceutical analysis (Gatti et al., 1996).

3. Bile Acid Determination

The compound serves as a pre-chromatographic fluorescent labeling reagent for HPLC analysis of bile acids. The method, involving derivatization and reversed-phase HPLC, is employed for the determination of various acids in pharmaceutical formulations and human bile samples (Cavrini et al., 1993).

4. Structure Analysis in Metal Complexes

In the study of metal complexes, this compound is investigated to understand the crystal structures of such compounds. Its interaction with different metals aids in elucidating the geometrical and binding properties of metal complexes (Kennard et al., 1986).

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-6-fluorophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

Mechanism of Action

Mode of Action

, a type of cross-coupling reaction. This reaction involves the palladium-catalyzed formation of a carbon-carbon bond between the boron atom of an organoboron compound and a halogen atom (like bromine or fluorine) of another compound .

Biochemical Pathways

. This suggests that the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 2-Bromo-6-fluorophenoxyacetic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially exhibit stable activity under a wide range of conditions.

Properties

IUPAC Name

2-(2-bromo-6-fluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFWYLIUGUFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.